An In-Depth Technical Guide to the H2Me2BPZ Ligand (CAS 1816270-47-9) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the H2Me2BPZ Ligand (CAS 1816270-47-9) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the H2Me2BPZ ligand, scientifically known as 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole. Intended for researchers, scientists, and professionals in drug development, this document delves into the ligand's chemical properties, synthesis, and its burgeoning applications in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs). Furthermore, it offers critical safety information and a curated list of potential suppliers to facilitate its procurement for research and development purposes.
Introduction to H2Me2BPZ: A Versatile Bipyrazole Ligand
The H2Me2BPZ ligand is a bidentate N-heterocyclic compound featuring two pyrazole rings linked at the 4 and 4' positions, with methyl groups substituted at the 3 and 3' positions. This molecular architecture allows it to act as a versatile building block in supramolecular chemistry. The two nitrogen atoms in the pyrazole rings can coordinate with metal ions, leading to the formation of stable coordination complexes. This property is of significant interest in the design and synthesis of novel materials with tailored properties, such as metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of H2Me2BPZ is essential for its effective application in research.
| Property | Value | Reference |
| Chemical Name | 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole | |
| CAS Number | 1816270-47-9 | |
| Molecular Formula | C8H10N4 | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and methanol. |
Spectroscopic Data:
While specific spectroscopic data for H2Me2BPZ is not widely published, related bipyrazole compounds exhibit characteristic signals in NMR and IR spectroscopy that can be used for identification and characterization. For instance, in 1H NMR, signals corresponding to the pyrazole ring protons and the methyl group protons would be expected. In IR spectroscopy, characteristic peaks for C-H, C=N, and N-H stretching and bending vibrations would be observed.
Synthesis of the H2Me2BPZ Ligand
The synthesis of 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole can be achieved through a multi-step process. A general synthetic approach is outlined below, based on established methods for bipyrazole synthesis.
Diagram of the Synthetic Workflow for H2Me2BPZ:
Caption: A generalized workflow for the synthesis of the H2Me2BPZ ligand.
Step-by-Step Experimental Protocol:
This is a generalized protocol and may require optimization.
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Step 1: Synthesis of the Diketone Intermediate. The synthesis typically starts from a suitable precursor which is then converted to a 1,4-diketone.
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Step 2: Cyclization with Hydrazine. The diketone intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. This reaction leads to the formation of the two pyrazole rings.
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Step 3: Purification. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pure 3,3'-Dimethyl-1H,1'H-4,4'-bipyrazole ligand.
Applications in Coordination Chemistry and Materials Science
The true potential of the H2Me2BPZ ligand lies in its ability to form coordination complexes with various metal ions, leading to the creation of functional materials.
Mercury(II) Coordination Polymer
H2Me2BPZ has been successfully used to synthesize a novel coordination polymer with mercury(II). This is achieved by reacting the ligand with a mercury(II) salt, such as mercury(II) acetate, in a suitable solvent system. The resulting polymer exhibits a three-dimensional network structure with potential applications in areas such as sensing or catalysis.
Diagram of the Synthesis of the Hg(II) Coordination Polymer:
Caption: Workflow for the synthesis of the Hg(II)-H2Me2BPZ coordination polymer.
Step-by-Step Experimental Protocol for Hg(Me2BPZ) Synthesis:
This is a generalized protocol based on published research and may require optimization.
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Step 1: Dissolution of Reactants. Dissolve equimolar amounts of H2Me2BPZ and mercury(II) acetate in a suitable solvent, such as a mixture of methanol and water.
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Step 2: Reaction. The solution is then sealed in a vial and heated under solvothermal conditions (e.g., in an oven at a specific temperature for a set period).
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Step 3: Isolation and Purification. After the reaction is complete, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.
Water-Stable Copper-Based Metal-Organic Framework (MOF) for Gas Separation
A significant application of H2Me2BPZ is in the construction of a water-stable copper-based MOF, denoted as [Cu3(OH)2(Me2BPZ)2]. This MOF has shown promise in the separation of light hydrocarbons, a critical process in the petrochemical industry.
Diagram of the MOF Synthesis and Application:
Caption: Workflow for the synthesis of a Cu-H2Me2BPZ MOF and its application in gas separation.
Step-by-Step Experimental Protocol for [Cu3(OH)2(Me2BPZ)2] Synthesis:
This is a generalized protocol based on published research and may require optimization.
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Step 1: Preparation of the Reaction Mixture. A mixture of H2Me2BPZ and a copper(II) salt (e.g., copper(II) nitrate) is dissolved in a solvent system, typically a mixture of DMF, ethanol, and water.
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Step 2: Hydrothermal Synthesis. The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120 °C) for several days.
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Step 3: Product Isolation. After cooling to room temperature, the crystalline product is collected, washed with DMF and ethanol, and dried.
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Step 4: Activation. The synthesized MOF is typically activated by solvent exchange with a volatile solvent like methanol, followed by heating under vacuum to remove the solvent molecules from the pores.
Zinc-Based Metal-Organic Framework for Hexane Isomer Separation
The isoreticular zinc(II) bipyrazolate, Zn(Me2BPZ), has been investigated for its potential in the separation of hexane isomers. The methyl groups on the bipyrazole ligand play a crucial role in the selective adsorption of different isomers.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
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First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water. Do NOT induce vomiting.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This safety information is based on data for similar compounds and should be used as a guideline. It is imperative to consult a comprehensive and specific Safety Data Sheet from the supplier before handling this chemical.
Supplier Information
The following is a list of potential suppliers for H2Me2BPZ (CAS 1816270-47-9). It is recommended to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.
Conclusion
The H2Me2BPZ ligand is a promising building block for the development of novel coordination polymers and metal-organic frameworks. Its demonstrated utility in the synthesis of materials for applications such as gas separation highlights its potential for further research and development in materials science and catalysis. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their scientific pursuits.
References
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The Hg(3,3'-dimethyl-1 H ,1 H '-4,4'-bipyrazolate) Coordination Polymer: Synthesis, Crystal Structure and Thermal Behavior. ResearchGate. Available from: [Link]
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Efficient hexane isomers separation in isoreticular bipyrazolate metal-organic frameworks: The role of pore functionalization. ProQuest. Available from: [Link]
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Water-Stable Microporous Bipyrazole-Based Framework for Efficient Separation of MTO Products. PubMed. Available from: [Link]
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CH3-Tagged Bis(pyrazolato)-Based Coordination Polymers and Metal–Organic Frameworks: An Experimental and Theoretical Insight. Semantic Scholar. Available from: [Link]
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Preparative synthesis of 3(5),3′(5′)-dimethyl-4,4′-bipyrazole. ResearchGate. Available from: [Link]
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(PDF) Efficient hexane isomers separation in isoreticular bipyrazolate metal-organic frameworks: The role of pore functionalization. ResearchGate. Available from: [Link]
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1',3'-dimethyl-1H,1'H-3,4'-bipyrazole | C8H10N4 | CID 7147386. PubChem. Available from: [Link]
